molecular formula C24H34O5 B15128697 5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B15128697
M. Wt: 402.5 g/mol
InChI Key: AXTYMYOHGWVSQN-UHFFFAOYSA-N
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Description

This compound is a steroidal derivative with a cyclopenta[a]phenanthren core, featuring hydroxyl, hydroxymethyl, and methyl substituents at positions 3, 10, and 13, respectively. The pyran-2-one moiety at position 17 distinguishes it from classical steroids.

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

5-[3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3

InChI Key

AXTYMYOHGWVSQN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Hydroxybufalin typically involves the extraction of bufadienolides from toad skin, followed by chemical modification. The process includes several steps such as oxidation, reduction, and hydroxylation to introduce the hydroxyl group at the 19th position. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of 19-Hydroxybufalin is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

19-Hydroxybufalin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 19-Hydroxybufalin, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cell signaling pathways and cellular processes.

    Medicine: Explored for its antitumor properties, particularly in the treatment of non-small cell lung cancer. .

Mechanism of Action

19-Hydroxybufalin exerts its effects primarily through the Wnt/β-catenin signaling pathway. It inhibits the proliferation of cancer cells by downregulating key molecules such as CyclinD1, c-Myc, and β-catenin. Additionally, it promotes apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a cyclopenta[a]phenanthren backbone with several analogues, but key differences lie in substituents and stereochemistry:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C24H34O7 434.53 g/mol 3,14-Dihydroxy; 10-(hydroxymethyl); 13-methyl; pyran-2-one Inhibits glutathione S-transferase (GST) and thioredoxin-glutathione reductase (TGR)
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy...]pyran-2-one (Compound 9) C29H42O10 562.64 g/mol Glycosidic oxy group (3,4,5-trihydroxy-6-methyloxan-2-yl); pyran-2-one High inhibitory activity against GST and TGR; multi-target inhibition
17-Hydroxy-10,13-dimethyl-...dodecahydrocyclopenta[a]phenanthren-3-one C21H28O3 328.45 g/mol 17-hydroxy; 3-keto; no pyran-2-one Solubility: 39.73 mg/L (in water)
16-(3-Pyridinmethylene)-3-hydroxy-...phenanthren-17(2H)-one (5l) C25H33NO2 379.54 g/mol Pyridinmethylene group at C16; 3-hydroxy Synthetic intermediate; no direct bioactivity reported

Key Observations :

  • Pyran-2-one at C17 is critical for enzyme inhibition, as seen in Compound 9, which shares this moiety and demonstrates multi-target activity .

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl and hydroxymethyl groups likely increase aqueous solubility compared to non-polar derivatives like 1,3,5-Triphenylbenzene (20.97 mg/L) . However, its solubility is lower than glycosylated analogues (e.g., Compound 9) due to the absence of sugar moieties .
  • Molecular Weight : At 434.53 g/mol, it falls within the typical range for bioactive steroids but is lighter than glycosylated derivatives (e.g., 562.64 g/mol for Compound 9) .

Q & A

Q. Basic

  • X-ray crystallography : The gold standard for determining absolute stereochemistry. For example, derivatives like (8R,10R,14R,Z)-2-((3-fluoropyridin-4-yl)methylene) analogs were resolved using single-crystal diffraction (CCDC deposition numbers available) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data (e.g., coupling constants, NOE correlations) validate relative configurations, as seen in decahydro-17H-cyclopenta[a]phenanthren-17-one derivatives .

What analytical strategies are recommended to resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Q. Advanced

  • Comparative chromatographic profiling : Use reverse-phase HPLC with standardized columns (C18) to assess logP discrepancies, referencing analogs like C23H30O4 (CAS 7759-35-5) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for stable derivatives) to clarify stability claims .
  • DSC/XRD : Differential scanning calorimetry and X-ray diffraction can identify polymorphic variations affecting solubility .

How can researchers design toxicological studies given limited data on acute toxicity or carcinogenicity?

Q. Advanced

  • In vitro assays : Prioritize Ames tests (mutagenicity) and cytotoxicity screens (e.g., HepG2 cells) to address gaps in acute toxicity data .
  • QSAR modeling : Predict carcinogenicity using structural analogs (e.g., IARC-classified cyclopenta[a]phenanthrenes) .
  • Safety protocols : Adopt OSHA/NIOSH guidelines for handling, including respirators (N95) and nitrile gloves, as recommended for structurally related compounds .

What mechanistic insights explain the regioselectivity of hydroxylation or pyran-2-one formation in this scaffold?

Q. Advanced

  • Acid-mediated mechanisms : Brønsted acids (e.g., H2_2SO4_4) promote α-alkenylation via protonation of dihydropyran intermediates, directing electrophilic attack to the α-position .
  • Steric/electronic effects : Substituents at C10 and C13 (methyl/hydroxymethyl) influence reactivity by modulating steric bulk and hydrogen-bonding interactions .
  • Computational studies : DFT calculations on transition states (e.g., for pyran-2-one ring closure) can validate observed regioselectivity .

How do structural modifications (e.g., hydroxylation, methyl substitution) impact biological activity?

Q. Advanced

  • SAR studies : Compare analogs like C28H41NO2 (anti-inflammatory activity) and C36H52FNO3 (antitumor potential) to identify critical substituents .
  • Molecular docking : Map interactions with steroid receptors (e.g., glucocorticoid receptor) using PyMOL or AutoDock, focusing on hydrogen bonds with hydroxyl groups .
  • In vivo validation : Test derivatives in zebrafish models for bioavailability and toxicity .

What strategies mitigate instability during long-term storage of this compound?

Q. Basic

  • Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation of hydroxymethyl groups .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical degradation .
  • Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .

How can researchers validate the purity of synthesized batches?

Q. Basic

  • HPLC-MS : Employ C18 columns with ESI-MS detection (e.g., m/z 402.5238 for C24H34O5) to confirm >95% purity .
  • Elemental analysis : Verify C/H/N ratios (e.g., C 69.42%, H 6.08% for thieno-pyrimidine derivatives) .
  • Karl Fischer titration : Ensure water content <0.1% for hygroscopic batches .

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